3',6-Difluoro-4-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
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Overview
Description
3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is a fluorinated biphenyl derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and significant biological activity. This compound is of interest in various fields, including medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine typically involves multiple steps, including halogenation, amination, and cross-coupling reactions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the biphenyl scaffold . The reaction conditions often require the presence of a catalyst, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways and leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Difluoro-4,4’-dimethylbiphenyl: Similar in structure but lacks the trifluoromethyl group.
4,4’-Difluoro-3,3’-dimethylbiphenyl: Similar but with different substitution patterns.
3,6-Difluoro-4-methylbiphenyl: Lacks the trifluoromethyl group but has similar fluorine and methyl substitutions.
Uniqueness
3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-5-[3-fluoro-4-(trifluoromethyl)phenyl]-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5N/c1-7-4-11(15)9(6-13(7)20)8-2-3-10(12(16)5-8)14(17,18)19/h2-6H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJQRESLNXRLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC(=C(C=C2)C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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